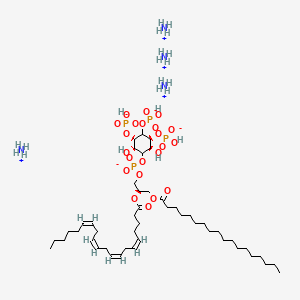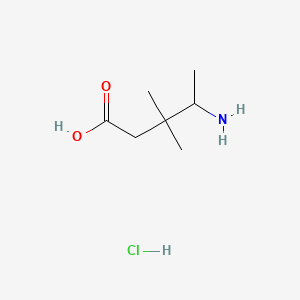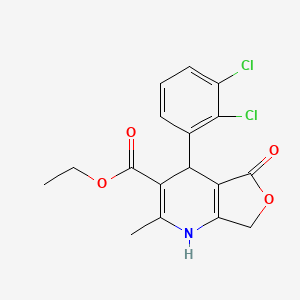
2-Methylfuran-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylfuran-d3 is a deuterium-labeled compound, specifically a stable isotope of 2-Methylfuran. It is used as a reference material in various scientific studies due to its unique properties. The molecular formula of this compound is C5H3D3O, and it has a molecular weight of 85.12 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylfuran-d3 can be synthesized through the deuteration of 2-Methylfuran. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The product is then purified using techniques such as distillation and chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylfuran-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methylfuran-3-one and other oxidation products.
Reduction: Reduction reactions can convert it into 2-Methyltetrahydrofuran.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Various reagents like halogens and acids can be used for substitution reactions.
Major Products
Oxidation: 2-Methylfuran-3-one and other ketones.
Reduction: 2-Methyltetrahydrofuran.
Substitution: Various substituted furans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methylfuran-d3 has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the pathways of furan derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of high-value chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methylfuran-d3 involves its interaction with molecular targets through various pathways:
Oxidation Pathway: The compound undergoes low-temperature oxidation, forming peroxide radicals which further decompose into stable aldehydes and cyclic ketones.
Reduction Pathway: In reduction reactions, it is converted into 2-Methyltetrahydrofuran through hydrogenation.
Substitution Pathway: Substitution reactions involve the replacement of deuterium atoms with other functional groups, altering the compound’s properties.
Vergleich Mit ähnlichen Verbindungen
2-Methylfuran-d3 can be compared with other deuterated furans such as:
3-Methylfuran-d3: Similar in structure but with the deuterium atoms at different positions.
2,5-Dimethylfuran-d3: Contains additional methyl groups, leading to different chemical properties.
2-Ethylfuran-d3: Has an ethyl group instead of a methyl group, affecting its reactivity.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it an ideal reference material for various analytical techniques. Its stability and well-defined structure allow for precise studies in both academic and industrial research .
Eigenschaften
Molekularformel |
C5H6O |
|---|---|
Molekulargewicht |
85.12 g/mol |
IUPAC-Name |
2,3,4-trideuterio-5-methylfuran |
InChI |
InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i2D,3D,4D |
InChI-Schlüssel |
VQKFNUFAXTZWDK-NRUYWUNFSA-N |
Isomerische SMILES |
[2H]C1=C(OC(=C1[2H])C)[2H] |
Kanonische SMILES |
CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
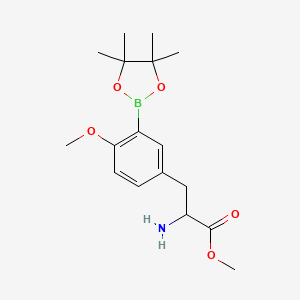
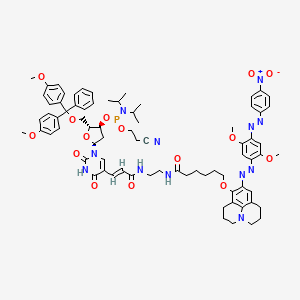
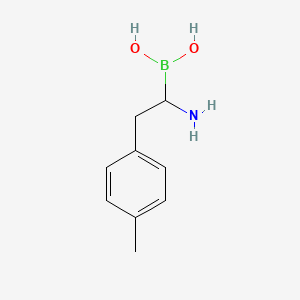

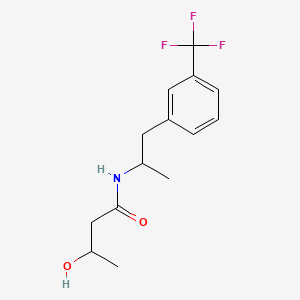
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
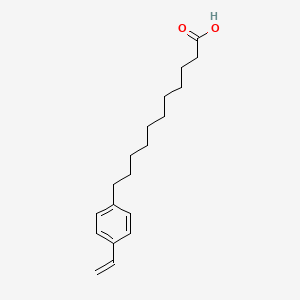

![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)
